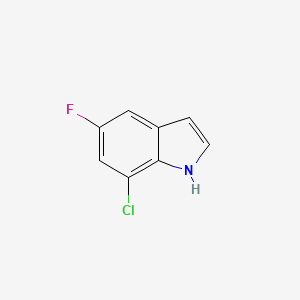

7-chloro-5-fluoro-1H-indole

Descripción general

Descripción

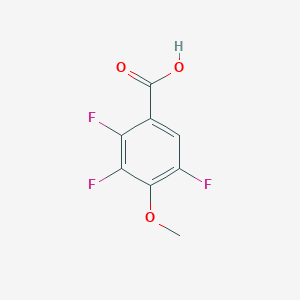

7-chloro-5-fluoro-1H-indole is a compound with a molecular weight of 169.59 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and have shown diverse biological activities .

Synthesis Analysis

Indole derivatives have been synthesized for various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The synthesis of indole derivatives has attracted the attention of the chemical community due to the importance of this significant ring system .Molecular Structure Analysis

The IUPAC name for 7-chloro-5-fluoro-1H-indole is the same, and its InChI code is 1S/C8H5ClFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H . The structure consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Aplicaciones Científicas De Investigación

Synthesis and Optimization in Drug Development

7-chloro-5-fluoro-1H-indole is a compound that has been the focus of various synthesis and optimization processes in drug development. For example, it has been used as a key intermediate in the synthesis of sertindole, an antipsychotic medication. The Ullmann reaction step was crucial in this synthesis, and significant optimization was required to improve yield and reproducibility while maintaining the purity of the process (Li, Ma, & Yu, 2011). Additionally, a robust synthesis method for methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of HIV non-nucleoside reverse transcriptase inhibitor candidates, was developed to avoid the use of hazardous diazonium and azido species, showcasing the compound's potential in antiviral drug development (Mayes et al., 2010).

Molecular Studies and Biological Activity

Molecular studies involving 7-chloro-5-fluoro-1H-indole have shed light on its biological activities and potential applications. Research on indole derivatives, including those with a 7-chloro-5-fluoro-1H-indole structure, has demonstrated significant biological properties, such as antimicrobial, anti-inflammatory, and antiproliferative activities. These properties highlight the compound's potential in therapeutic applications and drug discovery (Narayana et al., 2009). Furthermore, studies on 5-fluoro-N2-(cyclohexylidene)-3-phenyl-1H-indole-2-carbohydrazides, which are structurally related to 7-chloro-5-fluoro-1H-indole, have shown promising in vitro antimycobacterial activity against Mycobacterium tuberculosis and in vitro antitumor activity, indicating the compound's relevance in developing treatments for infectious diseases and cancer (Cihan-Üstündağ & Çapan, 2012).

Spectroscopy and Chemical Analysis

The compound's characteristics have been studied using various spectroscopic techniques, contributing to a deeper understanding of its chemical behavior and potential applications. For instance, the absorption and fluorescence spectra of indole derivatives, including 7-chloro-5-fluoro-1H-indole, have been analyzed to explore their potential in applications like imaging and sensing. The study of these spectral properties helps in elucidating the electronic transitions and the effect of substituents on the compound's photophysical behavior (Carić et al., 2004).

Radiopharmaceutical Applications

7-chloro-5-fluoro-1H-indole has also been involved in the synthesis of radiopharmaceuticals, such as [(18) F]T807, used for imaging paired helical filaments of tau, demonstrating its potential in diagnostic applications and early clinical trials for neurodegenerative diseases (Shoup et al., 2013).

Safety And Hazards

Direcciones Futuras

Indole derivatives have shown diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Researchers have taken interest in synthesizing various scaffolds of indole for screening different pharmacological activities . This suggests that 7-chloro-5-fluoro-1H-indole, as an indole derivative, may also have potential for future research and applications.

Propiedades

IUPAC Name |

7-chloro-5-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIKEWVPWIHUOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-5-fluoro-1H-indole | |

CAS RN |

259860-01-0 | |

| Record name | 7-chloro-5-fluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)

![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)

![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)

![1-Fluoro-3-[(4-iodophenoxy)methyl]benzene](/img/structure/B1358675.png)